
2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a sulfonyl chloride group, a methyl group, and a methyl(propyl)carbamoyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride typically involves multiple steps:
Formation of the Furan Ring: The initial step often involves the formation of the furan ring through cyclization reactions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the furan derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Attachment of the Methyl(propyl)carbamoyl Group: This step involves the reaction of the furan derivative with a suitable isocyanate or carbamoyl chloride in the presence of a base to form the desired carbamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The furan ring can participate in oxidation reactions to form furanones or reduction reactions to form dihydrofuran derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine or triethylamine).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
Furanones and Dihydrofurans: Formed from oxidation and reduction reactions, respectively.
科学研究应用
2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through sulfonylation reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions can modify the structure and function of target molecules, which is particularly useful in biochemical applications.
相似化合物的比较
Similar Compounds
- 2-Methyl-5-(methyl(ethyl)carbamoyl)furan-3-sulfonyl chloride
- 2-Methyl-5-(methyl(butyl)carbamoyl)furan-3-sulfonyl chloride
- 2-Methyl-5-(methyl(phenyl)carbamoyl)furan-3-sulfonyl chloride
Uniqueness
Compared to its analogs, 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride offers a unique balance of steric and electronic properties due to the propyl group This can influence its reactivity and the types of products formed in chemical reactions
属性
分子式 |
C10H14ClNO4S |
|---|---|
分子量 |
279.74 g/mol |
IUPAC 名称 |
2-methyl-5-[methyl(propyl)carbamoyl]furan-3-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO4S/c1-4-5-12(3)10(13)8-6-9(7(2)16-8)17(11,14)15/h6H,4-5H2,1-3H3 |
InChI 键 |
PDOUFVMWPJSJSF-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)C(=O)C1=CC(=C(O1)C)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


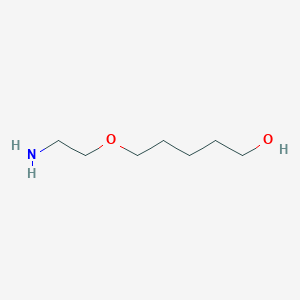

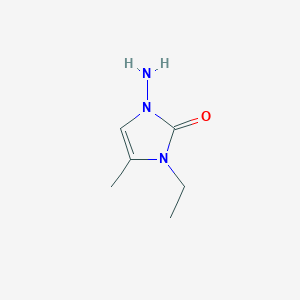

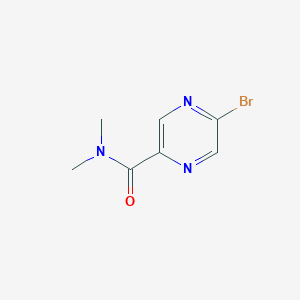

![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
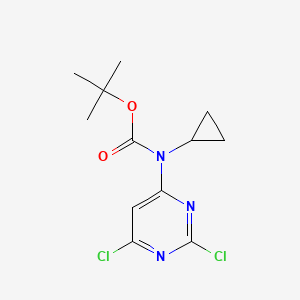
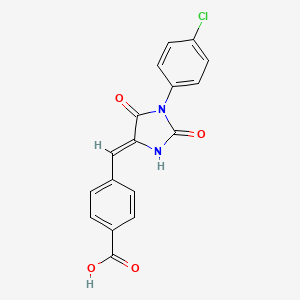
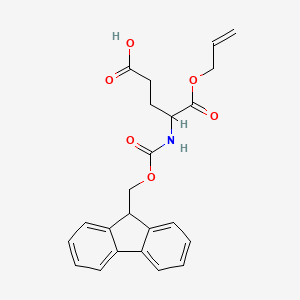
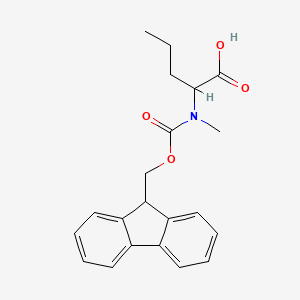

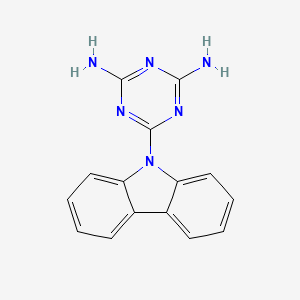
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
